1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride
Overview
Description
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is an organic compound with the molecular formula C11H14ClF3N2·HCl . It is a white or off-white crystalline powder . This compound is an important intermediate in organic synthesis, often used in the preparation of pesticides, pharmaceuticals, and other organic compounds .
Synthesis Analysis
The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is quite complex and generally requires multi-step reactions . The specific synthesis route can be adjusted based on different research objectives and needs, usually starting from suitable starting materials and gradually synthesizing the target compound through different chemical reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H11ClF3N3/c11-9-7 (10 (12,13)14)1-2-8 (16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2 . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.67 . It is a solid at room temperature and has a melting point of 76 - 78 degrees Celsius . It is soluble in water and ethanol .Scientific Research Applications
1. Agrochemical Industry
- Application : Trifluoromethylpyridine (TFMP) derivatives, including “1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : The use of TFMP derivatives has been successful in protecting crops from pests .
2. Pharmaceutical Industry
- Application : “1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride” has pharmacological effects against depression and anxiety . It can be used in the treatment of diseases such as depression and anxiety .
- Results : The compound has been found to be effective in treating depression and anxiety .
The biological activities of trifluoromethylpyridine (TFMP) derivatives, including “1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s expected that many novel applications of TFMP will be discovered in the future .
The biological activities of trifluoromethylpyridine (TFMP) derivatives, including “1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s expected that many novel applications of TFMP will be discovered in the future .
Safety And Hazards
This compound is a chemical substance that should be handled with care and in accordance with relevant safety procedures . It may cause irritation upon contact with the skin and should be avoided for long periods of contact . Inhalation or ingestion of this compound may lead to poisoning or other health problems, so inhalation of dust should be avoided and protective equipment should be worn if necessary .
properties
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDILXYXZAAJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430869 | |
Record name | Org 12962 HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride | |
CAS RN |
210821-63-9 | |
Record name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210821-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Org 12962 HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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